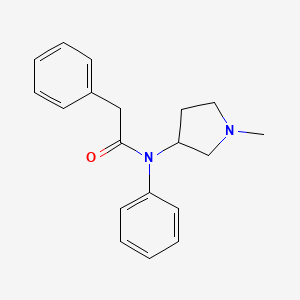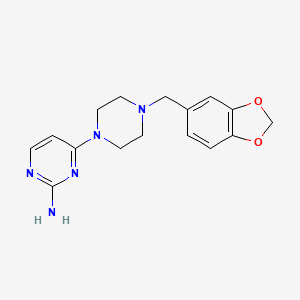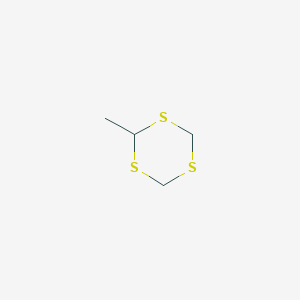
2-Methyl-1,3,5-trithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,5-trithiane is an organic compound with the molecular formula C4H8S3 It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde This compound consists of a six-membered ring with alternating methylene bridges and thioether groups, with a methyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-trithiane can be synthesized through the reaction of formaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically involves the following steps:
- Formaldehyde reacts with hydrogen sulfide to form thioformaldehyde.
- Thioformaldehyde undergoes trimerization to form 1,3,5-trithiane.
- Methylation of 1,3,5-trithiane yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioformaldehyde derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioformaldehyde derivatives.
Substitution: Various substituted trithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,5-trithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of advanced materials and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,5-trithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing the reactivity and stability of the compound. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trithiane: The parent compound, which lacks the methyl group.
Trithioacetone: A derivative with three methyl groups attached to the carbon atoms.
Hexamethyl-1,3,5-trithiane: Another derivative with six methyl groups.
Uniqueness: 2-Methyl-1,3,5-trithiane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
24614-75-3 |
|---|---|
Molekularformel |
C4H8S3 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
2-methyl-1,3,5-trithiane |
InChI |
InChI=1S/C4H8S3/c1-4-6-2-5-3-7-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ANANHBWJLKVNBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1SCSCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


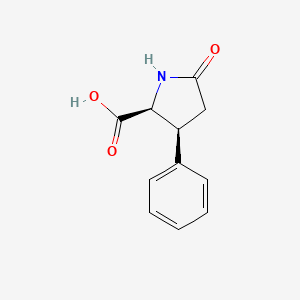

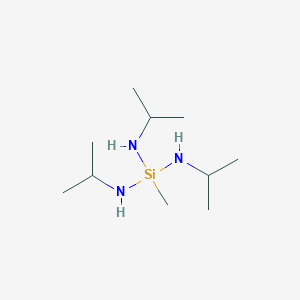
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
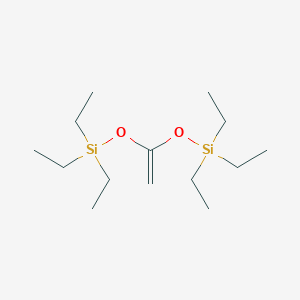
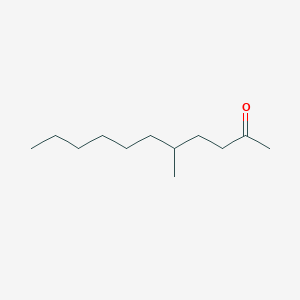
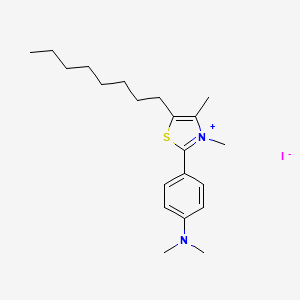
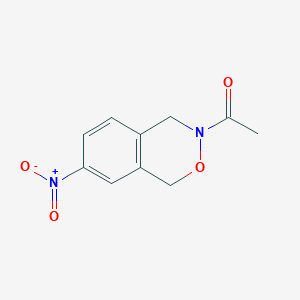
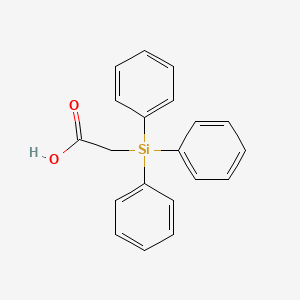
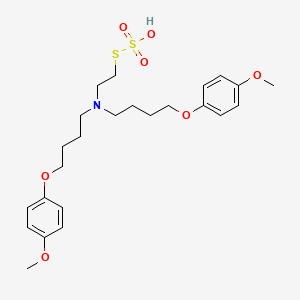
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
